![molecular formula C20H35NO4 B013976 2,5-Dioxopyrrolidin-1-yl palmitate CAS No. 14464-31-4](/img/structure/B13976.png)
2,5-Dioxopyrrolidin-1-yl palmitate
Overview
Description
2,5-Dioxopyrrolidin-1-yl palmitate (2,5-DPP) is a synthetic derivative of the naturally occurring compound, pyrrolidine, which is found in a variety of plants, fungi, and bacteria. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 50°C. 2,5-DPP has a wide range of applications, including industrial synthesis, drug delivery, and medical research.
Scientific Research Applications
Protein Coupling for Targeted Delivery Vehicles
N-Succinimidyl palmitate has been used to couple a protein for the fabrication of targeted delivery vehicles . This process involves the covalent attachment of palmitic acid to proteins, which can then be used to create targeted delivery systems for drugs or other therapeutic agents.
Synthesis of Hexadecanoyl Derivatives
This compound is useful in the synthesis of hexadecanoyl derivatives of amino- and thio-compounds such as amino acids, aminoacyl-tRNA, coenzyme A, thioglycolic acid, etc . These derivatives can have various applications in biochemical research and drug development.
Study of Insulin Resistance and Lipid Metabolism
In a study on insulin resistance and lipid metabolism, palmitate was used to induce endoplasmic reticulum (ER) stress in liver cells . The study found that palmitate reduces insulin-mediated ERK phosphorylation in liver cells, and this effect is independent of fatty-acid-induced ER stress .
Investigation of Lipotoxicity
Elevated levels of plasma saturated free fatty acids (FFAs) like palmitate can cause insulin resistance in the liver and muscles . These FFAs also accumulate in non-adipose tissues and cause deleterious effects such as lipotoxicity . Studies using palmitate can help understand these effects and develop potential treatments.
Study of ER Stress-Induced Insulin Resistance
Conflicting data exist regarding the role of ERK signaling in ER stress-induced insulin resistance . Studies using palmitate can help clarify these roles and contribute to our understanding of insulin resistance.
Study of Fatty Acid Induced ER Stress
Palmitate has been used to study the effects of fatty acid induced ER stress . In one study, it was found that treatment with palmitate increased the expression of ER stress genes, including the splicing of X box binding protein 1 (XBP1) mRNA .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHQVHEZCBZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404977 | |
Record name | N-Succinimidyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl palmitate | |
CAS RN |
14464-31-4 | |
Record name | Palmitic acid N-hydroxysuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14464-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Palmitic Acid N-Hydroxysuccinimide Ester in the context of the provided research?
A1: Palmitic Acid N-Hydroxysuccinimide Ester is primarily used to modify polymers, enhancing their amphiphilic properties for the formation of nanoparticles and polymeric vesicles intended for drug delivery. [, , ] These modified polymers can encapsulate both hydrophilic and hydrophobic molecules, broadening their potential applications in drug delivery. []
Q2: How does the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution affect the formation of drug delivery systems?
A2: The research demonstrates that a lower level of palmitoyl substitution, achieved by controlling the reaction conditions with Palmitic Acid N-Hydroxysuccinimide Ester, favors the formation of polymeric vesicles. [] A higher degree of substitution might hinder vesicle formation due to increased hydrophobicity. This highlights the importance of carefully controlling the reaction parameters to achieve the desired self-assembly properties for drug delivery.
Q3: Can the size of the resulting drug delivery systems be controlled?
A3: Yes, the size of polymeric vesicles can be controlled by manipulating the molecular weight of the initial polymer and the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution. [, ] For instance, lower molecular weight polymers and those with lower palmitoyl substitution levels tend to form smaller vesicles. [] This size control is crucial for targeted drug delivery, as vesicle size influences biodistribution and cellular uptake.
Q4: What types of polymers have been successfully modified with Palmitic Acid N-Hydroxysuccinimide Ester for drug delivery applications in the provided research?
A4: The research highlights the successful modification of Poly-L-lysine [, ] and Glycol Chitosan [] with Palmitic Acid N-Hydroxysuccinimide Ester to create amphiphilic polymers capable of forming nanoparticles and vesicles for drug delivery. These modified polymers showcase the versatility of Palmitic Acid N-Hydroxysuccinimide Ester in tailoring the properties of different polymers for drug delivery applications.
Q5: Beyond vesicle size, how does modifying polymers with Palmitic Acid N-Hydroxysuccinimide Ester affect drug encapsulation?
A5: The research indicates that the encapsulation efficiency of hydrophilic macromolecules within the formed vesicles increases with vesicle size. [] Larger vesicles, often achieved with higher molecular weight polymers and controlled Palmitic Acid N-Hydroxysuccinimide Ester modification, provide a greater internal volume for encapsulating therapeutic agents.
Q6: Are there any in vivo studies demonstrating the efficacy of drug delivery systems utilizing polymers modified with Palmitic Acid N-Hydroxysuccinimide Ester?
A6: Yes, the research on Paclitaxel-loaded N-palmitoyl chitosan hydrogels [] provides in vivo data. It shows prolonged drug retention in the peritoneal cavity and improved survival in a murine model of ovarian cancer. This study suggests that modifying chitosan with Palmitic Acid N-Hydroxysuccinimide Ester contributes to a sustained-release formulation with potential benefits in cancer treatment.
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